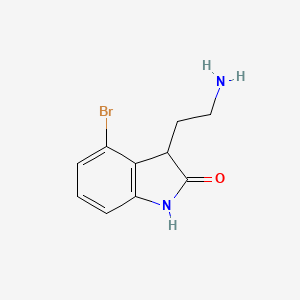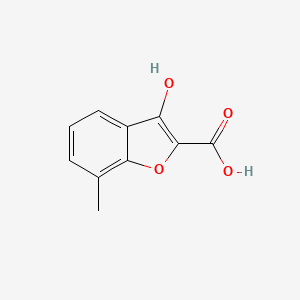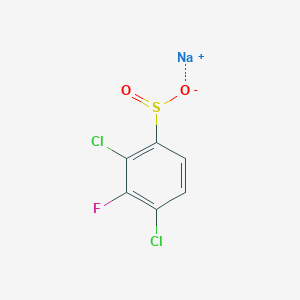![molecular formula C15H15FN2O2 B13197389 [(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine](/img/structure/B13197389.png)
[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine is an organic compound with the molecular formula C15H15FN2O2 and a molecular weight of 274.29 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a fluorinated phenyl group and a nitrophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine: Known for its unique combination of fluorinated and nitrophenyl groups.
This compound derivatives: Compounds with similar structures but different substituents on the phenyl rings.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorinated phenyl group and a nitrophenyl group makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H15FN2O2 |
|---|---|
Peso molecular |
274.29 g/mol |
Nombre IUPAC |
1-(3-fluoro-4-methylphenyl)-N-[(2-nitrophenyl)methyl]methanamine |
InChI |
InChI=1S/C15H15FN2O2/c1-11-6-7-12(8-14(11)16)9-17-10-13-4-2-3-5-15(13)18(19)20/h2-8,17H,9-10H2,1H3 |
Clave InChI |
VHNZEJCAQQDFTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CNCC2=CC=CC=C2[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13197308.png)
![1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13197319.png)






![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13197346.png)
![4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13197364.png)
![1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13197365.png)

![2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13197393.png)

